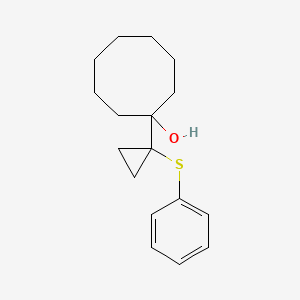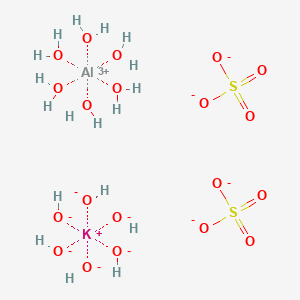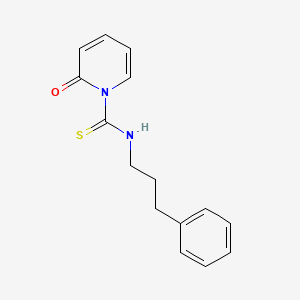![molecular formula C5H5N5OS B13093298 5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one CAS No. 40597-87-3](/img/structure/B13093298.png)
5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one is a heterocyclic compound that features a triazolo-triazine fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one typically involves the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids. These intermediates are then treated with cyanamide, carbon disulfide, and sodium thiocyanate to afford the desired triazolo-triazine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the triazolo-triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of energetic materials, given its high nitrogen content and stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in diseases like cancer .
Comparación Con Compuestos Similares
Similar Compounds
- [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
- 4-(Methylthio)-1,3,5-triazin-2-amine
- 2-(3,5-Difluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Uniqueness
5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one is unique due to its specific substitution pattern and the presence of a methylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
40597-87-3 |
|---|---|
Fórmula molecular |
C5H5N5OS |
Peso molecular |
183.19 g/mol |
Nombre IUPAC |
5-methylsulfanyl-6H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one |
InChI |
InChI=1S/C5H5N5OS/c1-12-4-8-3-6-2-7-10(3)5(11)9-4/h2H,1H3,(H,6,7,8,9,11) |
Clave InChI |
RKIGRWWYRLHYBY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=NC=NN2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


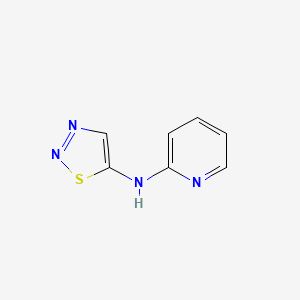

![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)

![5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13093255.png)
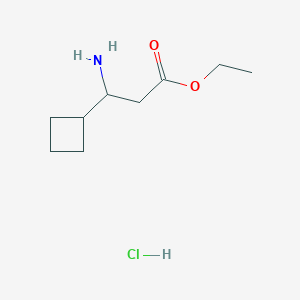
![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)
